

# Spectroscopic Profile of (E)-Cinnamamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (E)-Cinnamamide

Cat. No.: B1669050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-Cinnamamide**, a compound of interest in pharmaceutical research due to its various biological activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(E)-Cinnamamide** provide detailed information about its proton and carbon framework.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **(E)-Cinnamamide** exhibits characteristic signals for its aromatic, olefinic, and amide protons. The coupling constant between the olefinic protons confirms the (E)-configuration of the double bond.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(E)-Cinnamamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.60	d	~15.7	H- $\beta$ (Olefinic)
~7.50 - 7.30	m	-	Ar-H
~6.53	d	~15.7	H- $\alpha$ (Olefinic)
~6.0 (broad)	s	-	-NH <sub>2</sub>
~5.7 (broad)	s	-	-NH <sub>2</sub>

d = doublet, m = multiplet, s = singlet Solvent: Chloroform-d (CDCl<sub>3</sub>)

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides insights into the carbon skeleton of **(E)-Cinnamamide**.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(E)-Cinnamamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.0	C=O (Amide)
~141.3	C- $\beta$ (Olefinic)
~134.5	C-ipso (Aromatic)
~129.6	C-meta (Aromatic)
~128.8	C-ortho (Aromatic)
~127.8	C-para (Aromatic)
~120.3	C- $\alpha$ (Olefinic)

Solvent: Chloroform-d (CDCl<sub>3</sub>)[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(E)-Cinnamamide** shows characteristic absorption bands for the amide and alkene functional groups, as well as the aromatic ring.

Table 3: FT-IR Spectroscopic Data for **(E)-Cinnamamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (asymmetric)
~3170	Strong, Broad	N-H Stretch (symmetric)
3000 - 3100	Medium	C-H Stretch (Aromatic & Olefinic sp <sup>2</sup> )
2850 - 3000	Weak	C-H Stretch (aliphatic sp <sup>3</sup> )
~1650	Strong	C=O Stretch (Amide I)
~1620	Strong	C=C Stretch (Olefinic)
~1575	Medium	C=C Stretch (Aromatic)
~1410	Strong	N-H Bend (Amide II)

Sample Preparation: KBr pellet[[1](#)]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

## Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, **(E)-Cinnamamide** produces a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **(E)-Cinnamamide**

m/z	Relative Intensity (%)	Assignment
147	~100	[M] <sup>+</sup> (Molecular Ion)
131	High	[M - NH <sub>2</sub> ] <sup>+</sup>
103	High	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup> (Styrene radical cation)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

### NMR Spectroscopy

Instrumentation: A Bruker 400 MHz spectrometer or equivalent.<sup>[3]</sup> Sample Preparation: Approximately 5-10 mg of **(E)-Cinnamamide** was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Data Acquisition: <sup>1</sup>H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. <sup>13</sup>C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### FT-IR Spectroscopy

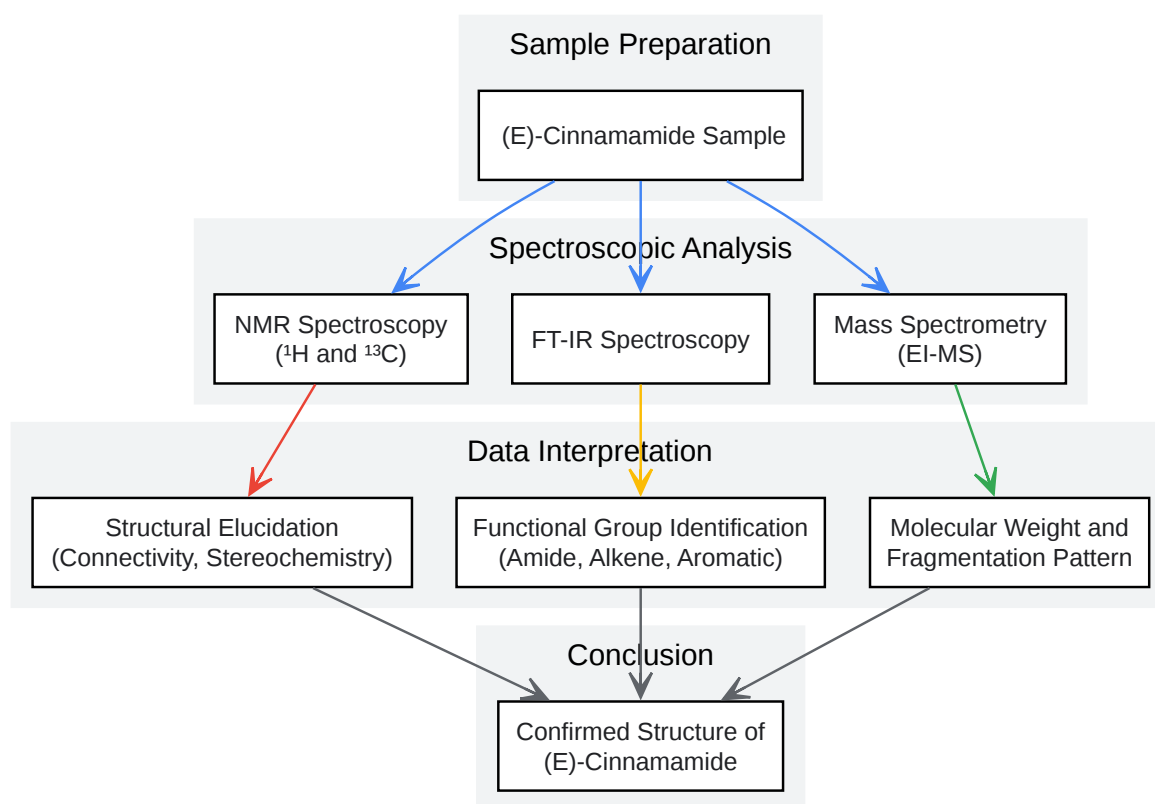
Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent. Sample Preparation (KBr Pellet Method): A small amount of **(E)-Cinnamamide** (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this mixture was then compressed in a pellet press to form a thin, transparent pellet.<sup>[3]</sup> Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

### Mass Spectrometry

**Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. **Sample Introduction:** The sample was introduced into the mass spectrometer via the gas chromatograph, equipped with a suitable capillary column. **Ionization:** Electron ionization was performed at a standard energy of 70 eV. **Mass Analysis:** The mass spectrum was recorded over a mass-to-charge ( $m/z$ ) range of approximately 50-500 amu.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(E)-Cinnamamide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(E)-Cinnamamide**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (E)-Cinnamamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669050#e-cinnamamide-spectroscopic-data-nmr-ir-mass]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)